N-(3-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide
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Overview
Description
N-(3-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide: is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a propanoylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide typically involves the reaction of 3-chlorophenylamine with 2-hydroxy-3-propanoylbenzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide: shares similarities with other chlorophenyl and benzamide derivatives, such as:
Uniqueness:
- The presence of both a hydroxy group and a propanoylbenzamide moiety in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential applications.
Properties
CAS No. |
62755-78-6 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-hydroxy-3-propanoylbenzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-2-14(19)12-7-4-8-13(15(12)20)16(21)18-11-6-3-5-10(17)9-11/h3-9,20H,2H2,1H3,(H,18,21) |
InChI Key |
LHPLLOUNKUPCJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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